![molecular formula C6H13N3O B15168035 N-[(Pyrrolidin-1-yl)methyl]urea CAS No. 873543-23-8](/img/structure/B15168035.png)
N-[(Pyrrolidin-1-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Pyrrolidin-1-yl)methyl]urea is a chemical compound that features a pyrrolidine ring attached to a urea moiety via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyrrolidin-1-yl)methyl]urea typically involves the reaction of pyrrolidine with an isocyanate or a carbamate. One common method is the reaction of pyrrolidine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-[(Pyrrolidin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the urea moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted pyrrolidine or urea derivatives.
科学研究应用
N-[(Pyrrolidin-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-[(Pyrrolidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- N-[(Pyrrolidin-2-yl)methyl]urea
- N-[(Pyrrolidin-3-yl)methyl]urea
- N-[(Pyrrolidin-4-yl)methyl]urea
Uniqueness
N-[(Pyrrolidin-1-yl)methyl]urea is unique due to the position of the methylene bridge, which can influence its reactivity and interaction with biological targets. The specific arrangement of the pyrrolidine ring and the urea moiety can result in distinct biological and chemical properties compared to its analogs.
属性
CAS 编号 |
873543-23-8 |
|---|---|
分子式 |
C6H13N3O |
分子量 |
143.19 g/mol |
IUPAC 名称 |
pyrrolidin-1-ylmethylurea |
InChI |
InChI=1S/C6H13N3O/c7-6(10)8-5-9-3-1-2-4-9/h1-5H2,(H3,7,8,10) |
InChI 键 |
AAZDLKBYEGOLHP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
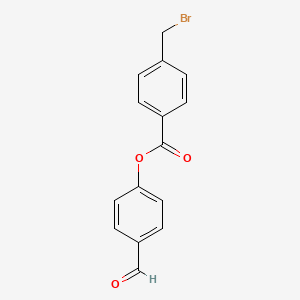

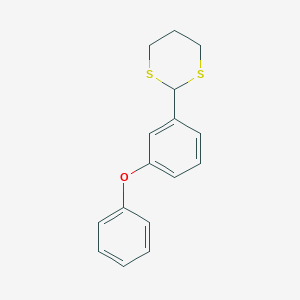
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
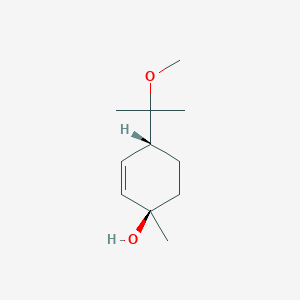
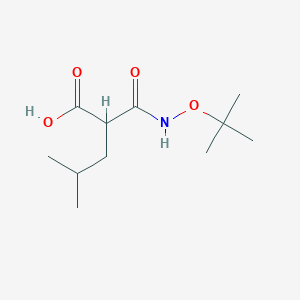
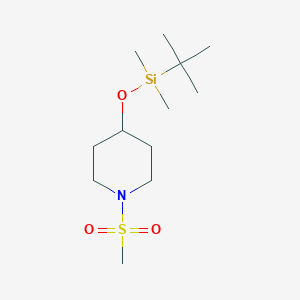
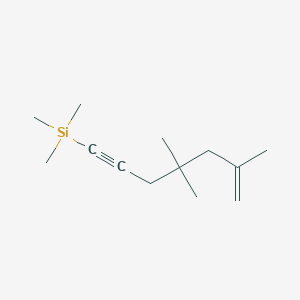
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
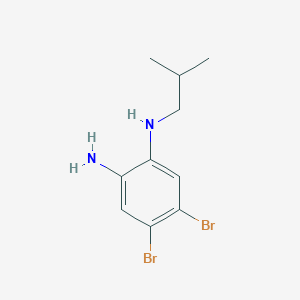
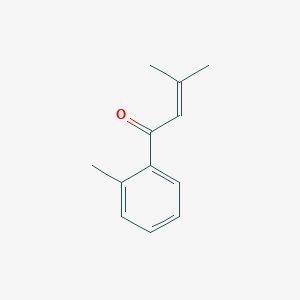
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
